molecular formula C18H22N4O4 B13053267 Avanafil impurity 24

Avanafil impurity 24

Cat. No.: B13053267
M. Wt: 358.4 g/mol
InChI Key: QOBLCWBBKFBHQF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil impurity 24 is a process-related impurity found in the synthesis of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.

Preparation Methods

The synthesis of Avanafil impurity 24 involves several steps, including the use of specific reagents and conditions. The synthetic route typically involves the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid-amine binding agents . These reagents facilitate the formation of the impurity during the synthesis process. The reaction conditions, such as temperature and solvent choice, play a significant role in the formation and isolation of the impurity.

Chemical Reactions Analysis

Avanafil impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ammonium formate and acetonitrile in ultra-high performance liquid chromatography (UPLC) allows for the efficient separation and identification of the impurity .

Scientific Research Applications

Avanafil impurity 24 has several scientific research applications. It is used in the development and validation of analytical methods, such as UPLC, for the quality control of Avanafil . The impurity is also studied to understand its impact on the safety and efficacy of the final pharmaceutical product. Additionally, research on this compound contributes to the broader understanding of process-related impurities in drug synthesis and their potential effects on human health.

Mechanism of Action

The mechanism of action of Avanafil impurity 24 is not well-documented, as it is primarily a by-product of the synthesis process. its presence in the final pharmaceutical product can affect the overall efficacy and safety of Avanafil. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Avanafil, potentially leading to adverse effects.

Comparison with Similar Compounds

Avanafil impurity 24 can be compared with other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include Imp-A, Imp-B, Imp-C, and Imp-D, which are also identified and characterized during the synthesis of Avanafil . Each impurity has unique structural and chemical properties that distinguish it from others. The identification and characterization of these impurities are essential for ensuring the quality and safety of the final pharmaceutical product.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1

InChI Key

QOBLCWBBKFBHQF-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO

Origin of Product

United States

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